N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane
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Overview
Description
N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane is an organic compound with the molecular formula C22H20N2. It is also known as R-N,N’-dimethylbinaphthylamine. This compound is characterized by its unique structure, which includes two naphthalene rings connected by a methylamino group. It is used in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine typically involves the reaction of naphthylamine derivatives with methylating agents under controlled conditions. One common method involves the reaction of 2-naphthylamine with formaldehyde and formic acid, followed by methylation using methyl iodide. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene rings, with common reagents including halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid); often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives (oxidation), amine derivatives (reduction), and halogenated or nitrated naphthalene compounds (substitution).
Scientific Research Applications
N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine is utilized in various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-1,1’-binaphthyldiamine: Similar structure with two naphthalene rings and dimethylamino groups.
2-(2-Aminonaphthalen-1-yl)naphthalen-1-amine: Another naphthalene derivative with amino groups.
N-Methyl-1-(2-naphthyl)ethanamine: Contains a naphthalene ring and a methylamino group but differs in the overall structure.
Uniqueness
N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine is unique due to its specific arrangement of naphthalene rings and methylamino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
666175-40-2 |
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Molecular Formula |
C22H22N2S |
Molecular Weight |
346.49 |
IUPAC Name |
N-methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane |
InChI |
InChI=1S/C22H20N2.H2S/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2;/h3-14,23-24H,1-2H3;1H2 |
InChI Key |
CNCIWRICFWMWMC-UHFFFAOYSA-N |
SMILES |
CNC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC.S |
solubility |
not available |
Origin of Product |
United States |
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